5,7-Dimethyl-1H-indazol-3-amine
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Overview
Description
5,7-Dimethyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of indazoles, which are characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the thermal 6π-electrocyclization of dialkenyl pyrazoles followed by oxidation . Another approach includes the use of sulfoxonium ylides in a tandem C-H activation/intramolecular annulation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis of indazole derivatives involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1H-indazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5,7-Dimethyl-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer and anti-inflammatory activities
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to various biological effects. The compound’s structure allows it to bind effectively to the active sites of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-amine: A closely related compound with similar biological activities.
5-Nitro-1H-indazol-3-amine: Known for its antimicrobial properties.
6,7-Difluoro-1H-indazol-3-amine: Exhibits potent anticancer activity.
Uniqueness
5,7-Dimethyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 5 and 7 enhance its stability and reactivity compared to other indazole derivatives.
Properties
IUPAC Name |
5,7-dimethyl-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-5-3-6(2)8-7(4-5)9(10)12-11-8/h3-4H,1-2H3,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUSJQXTCCRRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NN2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615188 |
Source
|
Record name | 5,7-Dimethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830321-62-5 |
Source
|
Record name | 5,7-Dimethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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